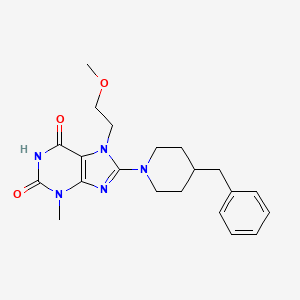
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known as MPD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPD belongs to the class of purine derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Aplicaciones Científicas De Investigación
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been found to exhibit antitumor properties, making it a potential candidate for cancer treatment. In addition, 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.
Mecanismo De Acción
The mechanism of action of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is not fully understood. However, it is believed that 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione exerts its biological effects by inhibiting the activity of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides. This inhibition leads to an increase in the levels of cyclic nucleotides, which in turn leads to the activation of various signaling pathways that are involved in the regulation of inflammation, pain, and tumor growth.
Biochemical and physiological effects:
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been found to inhibit tumor growth in animal models of cancer. In addition, 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been found to increase dopamine levels in the brain, which may be beneficial for the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been extensively studied, and its biological effects are well-documented. However, there are also some limitations to using 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in lab experiments. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a complex compound that requires specialized equipment and skilled personnel for its synthesis. In addition, 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for the study of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. One area of research is the development of more efficient and cost-effective synthesis methods for 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. Another area of research is the identification of the specific signaling pathways that are involved in the biological effects of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. This knowledge could lead to the development of more targeted therapies that are based on the mechanism of action of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. Finally, the safety and efficacy of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in humans need to be further studied to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves the reaction of 3-methylxanthine with 4-benzylpiperidine-1-carboxylic acid and 2-methoxyethyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. The synthesis of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a complex process that requires skilled personnel and specialized equipment.
Propiedades
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-24-18-17(19(27)23-21(24)28)26(12-13-29-2)20(22-18)25-10-8-16(9-11-25)14-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQDPOLBTBCMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-benzylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2991358.png)
![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2991361.png)
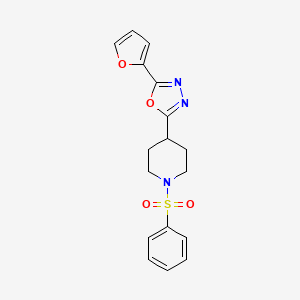
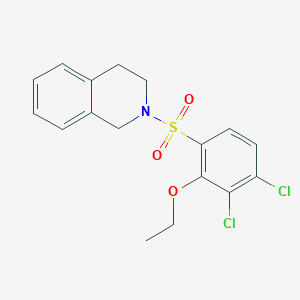
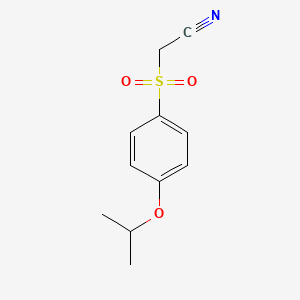
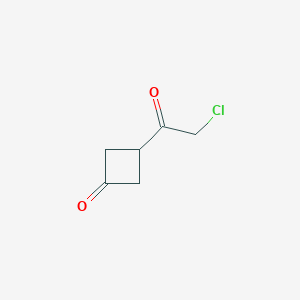
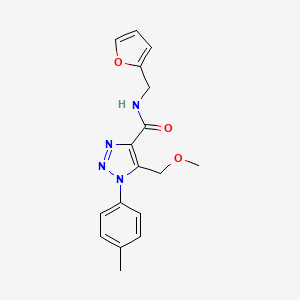
![(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B2991371.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2991372.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2991374.png)
![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)
![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)
![2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid](/img/structure/B2991381.png)